Citronellic acid
Overview
Description
Synthesis Analysis
- Citronellic acid can be synthesized from citronellal using molecular oxygen and gold-containing supported catalysts under aqueous conditions (Martín et al., 2008).
- Another method involves lipase-catalyzed acidolysis of egg-yolk phosphatidylcholine with citronellic acid (Rychlicka et al., 2018).
Molecular Structure Analysis
- The crystal structure of citronellic acid has been determined in studies involving its resolution using cinchonidine, revealing detailed insights into its molecular configuration (Báthori et al., 2013).
Chemical Reactions and Properties
- Citronellic acid undergoes oxidation and carbonylation reactions. For instance, Candida rugosa lipase has been used as an enantioselective catalyst in the esterification of citronellic acid (Nguyen & Hedenström, 1999).
- Enantioselective synthesis of saturated carboxylic acids from α,β‐unsaturated aldehydes, including citronellic acid, has been achieved (Winkler et al., 2014).
Physical Properties Analysis
- Studies on citronellic acid's physical properties often involve its use in the synthesis of other compounds, such as in the microbial oxidation and double coupling system in bioreactors (Oda et al., 2000).
Chemical Properties Analysis
- The chemical properties of citronellic acid have been explored in various contexts, including its role in the biosynthesis characteristics of Pseudomonas citronellolis (Choi & Yoon, 1994).
- Its isomerization and carbonylation have been studied, revealing selective catalytic behaviors (Busch et al., 2014).
Scientific Research Applications
1. Biosynthesis of Geranic Acid and Citronellic Acid from Monoterpene Alcohols by Saccharomyces Cerevisiae
- Summary of Application: Geraniol, an important aromatic ingredient in alcoholic beverages, is converted to geranic acid and citronellic acid in yeast culture. This bioconversion process involves the oxidation of geraniol .
- Methods of Application: Geraniol or nerol is added to the yeast culture. The consumption of geraniol and the production of geranic acid, citronellic acid, and citronellol are affected in yeast strains with a single deletion of a gene encoding alcohol dehydrogenase .
- Results: This is the first report of the bioconversion of monoterpene alcohols, geraniol and nerol, to geranic acid and citronellic acid in yeast culture .
2. Lipase-Catalyzed Acidolysis of Egg-Yolk Phosphatidylcholine with Citronellic Acid
- Summary of Application: Citronellic acid (CA) is incorporated into egg-yolk phosphatidylcholine (PC) in a lipase-catalyzed acidolysis process .
- Methods of Application: The process involves the use of isoprenoid acid CA as an acyl donor and lipase as a biocatalyst .
- Results: A modified phospholipid fraction enriched with CA in the sn-1 position (39% of incorporation) was obtained in a high 33% yield using Novozym 435 as a biocatalyst .
3. Synthesis of Trisubstituted Piperidine Substructures
- Summary of Application: Citronellic acid is used in the synthesis of trisubstituted piperidine substructures of the veratramine and jervine type .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
4. Synthesis of Stereoisomers of 3,11-Dimethylnonacosan-2-one and 29-Hydroxy-3,11-Dimethylnonacosan-2-one
- Summary of Application: Citronellic acid is used in the synthesis of stereoisomers of 3,11-dimethylnonacosan-2-one and 29-hydroxy-3,11-dimethylnonacosan-2-one .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
5. Synthesis of Cyclopamine Analogs
- Summary of Application: Citronellic acid is used in the synthesis of trisubstituted piperidine substructures of the veratramine and jervine type, which can be building blocks for developing cyclopamine analogs .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
6. Synthesis of Isoprenoid-Phospholipids
- Summary of Application: Citronellic acid (CA) is incorporated into egg-yolk phosphatidylcholine (PC) in a lipase-catalyzed acidolysis process. This process is used to produce new biologically active phosphatidylcholine containing monoterpene citronellic acid (CA) .
- Methods of Application: The process involves the use of isoprenoid acid CA as an acyl donor and lipase as a biocatalyst .
- Results: A modified phospholipid fraction enriched with CA in the sn-1 position (39% of incorporation) was obtained in a high 33% yield using Novozym 435 as a biocatalyst .
7. Production of Aromatic Ingredients in Alcoholic Beverages
- Summary of Application: Geraniol, an important aromatic ingredient in alcoholic beverages, is converted to geranic acid and citronellic acid in yeast culture. This bioconversion process involves the oxidation of geraniol .
- Methods of Application: Geraniol or nerol is added to the yeast culture. The consumption of geraniol and the production of geranic acid, citronellic acid, and citronellol are affected in yeast strains with a single deletion of a gene encoding alcohol dehydrogenase .
- Results: This is the first report of the bioconversion of monoterpene alcohols, geraniol and nerol, to geranic acid and citronellic acid in yeast culture .
8. Synthesis of New Biologically Active Phosphatidylcholine
- Summary of Application: Citronellic acid (CA) is incorporated into egg-yolk phosphatidylcholine (PC) in a lipase-catalyzed acidolysis process. This process is used to produce new biologically active phosphatidylcholine containing monoterpene citronellic acid (CA) .
- Methods of Application: The process involves the use of isoprenoid acid CA as an acyl donor and lipase as a biocatalyst .
- Results: A modified phospholipid fraction enriched with CA in the sn-1 position (39% of incorporation) was obtained in a high 33% yield using Novozym 435 as a biocatalyst .
Safety And Hazards
properties
IUPAC Name |
3,7-dimethyloct-6-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWSUKYXUMVMGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047106 | |
Record name | Citronellic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS], Solid, Colourless liquid; smokey, whisky aroma | |
Record name | Citronellic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20450 | |
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Record name | Citronellic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035837 | |
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Record name | 3,7-Dimethyl-6-octenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1230/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
121.00 to 122.00 °C. @ 1.00 mm Hg | |
Record name | Citronellic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035837 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
slightly, Insoluble in glycerol, water; soluble in most fixed oils, propylene glycol, soluble (in ethanol) | |
Record name | Citronellic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035837 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3,7-Dimethyl-6-octenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1230/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.920-0.926 (20°) | |
Record name | 3,7-Dimethyl-6-octenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1230/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Citronellic acid | |
CAS RN |
502-47-6 | |
Record name | Citronellic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Citronellic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502476 | |
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Record name | 6-Octenoic acid, 3,7-dimethyl- | |
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Record name | Citronellic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Citronellic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.218 | |
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Record name | CITRONELLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JJT408R87 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Citronellic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035837 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
257 °C | |
Record name | Citronellic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035837 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Citations
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